

Physicochemical properties of N-CBZ-D-Methionine

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Compound of Interest

Compound Name: CBZ-D-Methionine

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An In-depth Technical Guide on the Physicochemical Properties of N-CBZ-D-Methionine

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(Carbobenzoxy)-D-Methionine (N-CBZ-D-Methionine). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details key physical and chemical data, outlines the experimental protocols for their determination, and provides visual representations of relevant workflows and metabolic pathways.

Physicochemical Properties

N-CBZ-D-Methionine is a protected form of the D-enantiomer of the amino acid methionine. The carbobenzoxy (CBZ or Z) group serves as a protecting group for the amine, which is a common strategy in peptide synthesis. Its physicochemical properties are crucial for its handling, storage, and application in synthetic chemistry.

Data Summary

The quantitative physicochemical properties of N-CBZ-D-Methionine are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₁₃ H ₁₇ NO ₄ S	[1][2][3]
Molecular Weight	283.34 g/mol	[1][2][3][4][5]
CAS Number	28862-80-8	[1][2][3]
Appearance	White to almost white powder or crystalline solid	[3][5]
Melting Point	68.0 to 72.0 °C	[3]
Specific Optical Rotation	[α] ²⁰ /D = +24.0 to +28.0° (c=1, Methanol)	[3]
Purity	≥98.0%	[1][3]
Solubility	Soluble in Methanol	[3][5][6][7]

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of N-**CBZ-D-Methionine**.

2.1 Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9][10] Impurities tend to lower and broaden the melting range.[9] The capillary method is a standard technique for this measurement.[11]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[8][9]
- Glass capillary tubes (sealed at one end)[8]
- Mortar and pestle (for powdering the sample)[8]
- Thermometer

Procedure:

- **Sample Preparation:** Ensure the N-**CBZ-D-Methionine** sample is completely dry and finely powdered.[11][12]
- **Capillary Loading:** Load the powdered sample into a capillary tube to a height of approximately 3 mm. This can be achieved by tapping the open end of the tube into the powder and then gently tapping the sealed end on a hard surface to pack the sample down.[8][12]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.[8]
- **Rapid Determination (Optional):** Perform an initial rapid heating to quickly determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.[9][10]
- **Accurate Determination:** Use a fresh sample and heat the block rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[9]
- **Observation and Recording:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[8][9]

2.2 Specific Optical Rotation Measurement

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.[13] This property is fundamental for distinguishing between enantiomers. The measurement is highly sensitive to temperature, solvent, concentration, and the wavelength of light used.[14]

Apparatus:

- Polarimeter[14][15]
- Sodium lamp (for the D-line at 589 nm)[13][14]

- Polarimeter sample tube (typically 100 mm or 1 dm in length)[13]
- Volumetric flask and analytical balance

Procedure:

- **Solution Preparation:** Accurately weigh a sample of N-**CBZ-D-Methionine** and dissolve it in a precise volume of a specified solvent (e.g., methanol for a concentration of 1 g/100 mL).[3] Ensure the solution is homogeneous and free of solid contaminants.[13]
- **Instrument Calibration:** Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (the pure solvent).[14]
- **Sample Measurement:** Rinse and fill the polarimeter tube with the prepared sample solution, ensuring no air bubbles are present in the light path. Place the tube in the polarimeter.
- **Angle Measurement:** Measure the angle of rotation (α).[13] A positive (+) value indicates dextrorotatory rotation (to the right), while a negative (-) value indicates levorotatory rotation (to the left).[13]
- **Calculation of Specific Rotation:** Calculate the specific rotation $[\alpha]$ using the following formula[14][15]: $[\alpha]^T_\lambda = \alpha / (l \times c)$ Where:
 - T is the temperature in degrees Celsius.
 - λ is the wavelength of light (e.g., 'D' for the sodium D-line).
 - α is the observed rotation in degrees.
 - l is the path length of the sample tube in decimeters (dm).
 - c is the concentration of the solution in g/mL.[15]

2.3 Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[16] It involves agitating an excess amount of the solid in a solvent until equilibrium is reached.[16]

Apparatus:

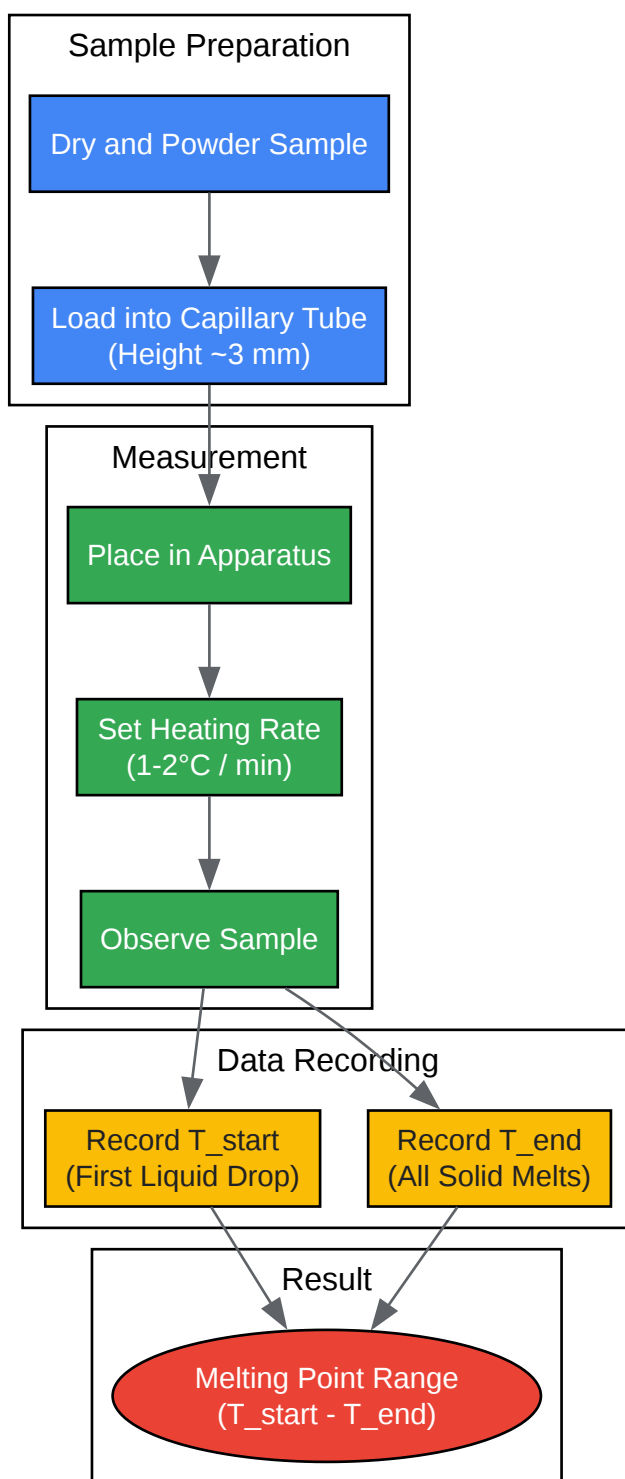
- Shaker or agitator in a temperature-controlled environment
- Centrifuge
- Analytical equipment for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
- Vials and filtration apparatus

Procedure:

- **Sample Preparation:** Add an excess amount of solid **N-CBZ-D-Methionine** to a vial containing the desired solvent (e.g., deionized water, buffer solution).[\[16\]](#)[\[17\]](#) The excess solid ensures that a saturated solution is formed.
- **Equilibration:** Seal the vials and place them in an overhead shaker or agitator.[\[17\]](#) Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[\[16\]](#)[\[17\]](#)
- **Phase Separation:** After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a high speed (e.g., 5,000 rpm for 30 minutes) or by filtration.[\[16\]](#)[\[17\]](#)
- **Sampling and Dilution:** Carefully remove an aliquot of the clear supernatant. If necessary, dilute the sample accurately with the solvent to bring the concentration within the linear range of the analytical method.[\[16\]](#)
- **Concentration Analysis:** Determine the concentration of the dissolved **N-CBZ-D-Methionine** in the sample using a suitable and validated analytical technique.
- **Reporting:** The measured concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature.

Mandatory Visualizations

3.1 Experimental Workflow Diagram

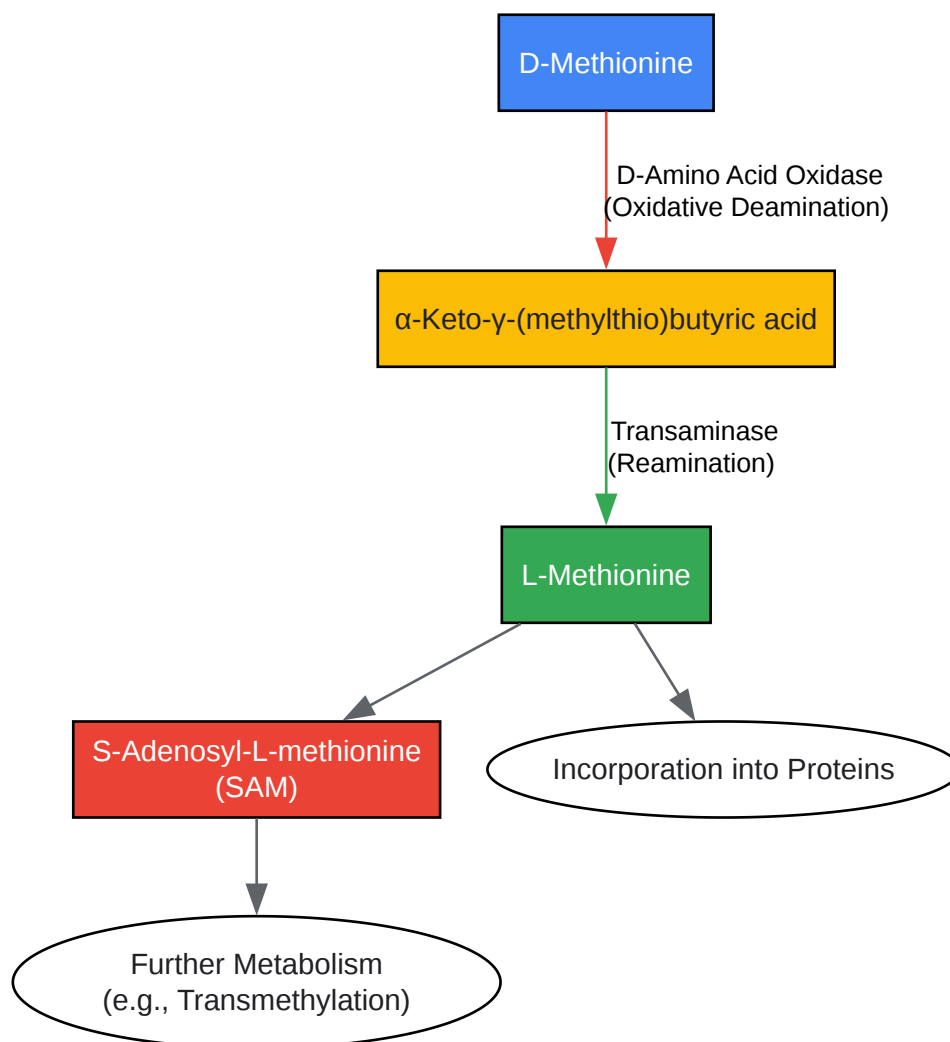


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Caption: Workflow for Melting Point Determination.

3.2 Metabolic Pathway Visualization

While N-**CBZ-D-Methionine** is a synthetic compound, the core D-methionine moiety can be metabolized in vivo. A key pathway involves its conversion to the naturally occurring L-enantiomer, primarily in the liver. This process is initiated by the enzyme D-amino acid oxidase. [18]



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Caption: Metabolic Conversion of D-Methionine.

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